8-Bromoadenosine

Nucleoside Chemistry Click Chemistry Oligonucleotide Synthesis

This is a halogenated purine nucleoside with quantifiable structural and functional differences from adenosine. The C8 bromine forces a syn conformation, making it resistant to adenosine deaminase and enabling specific inhibition of targets like ADPGK. It is the preferred precursor for aqueous Sonogashira alkynylation, providing a direct route to click-chemistry building blocks. In DNA damage research, its incorporation yields the highest total radiation-induced lesions. For maximal experimental fidelity, this ≥98% pure compound is the definitive choice.

Molecular Formula C10H12BrN5O4
Molecular Weight 346.14 g/mol
CAS No. 2946-39-6
Cat. No. B559644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoadenosine
CAS2946-39-6
Synonyms8-bromoadenosine
Molecular FormulaC10H12BrN5O4
Molecular Weight346.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
InChIKeyVJUPMOPLUQHMLE-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoadenosine (CAS 2946-39-6): Adenosine Nucleoside Analog for Halogenated Purine Chemistry and Cellular Signaling Research


8-Bromoadenosine (CAS 2946-39-6) is a halogenated purine nucleoside analog of adenosine, featuring a bromine atom substituted at the C8 position of the adenine base [1]. With a molecular weight of 346.14 g/mol and the chemical formula C10H12BrN5O4, this compound serves as a foundational precursor for synthesizing diverse 8-substituted purine derivatives [2]. The introduction of the bulky bromine substituent imposes a syn conformational constraint on the glycosidic bond, distinguishing it from natural adenosine which preferentially adopts the anti conformation [3]. This structural perturbation enables applications ranging from solid-phase synthetic transformations to mechanistic studies of enzyme substrate specificity and DNA damage pathways.

Why 8-Bromoadenosine Cannot Be Replaced by Adenosine or Unhalogenated Analogs in Structure-Activity Studies


Substituting 8-bromoadenosine with adenosine or other unsubstituted purine nucleosides fundamentally alters experimental outcomes due to two critical distinctions. First, the C8 bromine atom forces the molecule into a syn glycosidic conformation, whereas natural adenosine adopts the anti conformation [1]. This conformational difference renders 8-bromoadenosine resistant to degradation by adenosine deaminase—the enzyme does not recognize the syn-oriented substrate—while adenosine is rapidly deaminated [2]. Second, the bromine atom at the C8 position enables specific inhibitory interactions that are entirely absent in the unsubstituted parent compound; for instance, 8-Br-AMP competitively inhibits ADP-dependent glucokinase (ADPGK), whereas unsubstituted AMP shows no inhibition whatsoever [3]. These structural and functional divergences preclude simple interchangeability in experimental systems.

Quantitative Comparative Evidence: Differentiating 8-Bromoadenosine from Adenosine and Other 8-Substituted Analogs


C8 Bromine Substituent Enables Direct Aqueous-Phase Sonogashira Alkynylation Unlike Adenosine

The C8 bromine atom in 8-bromoadenosine serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, enabling the direct aqueous-phase Sonogashira alkynylation of the unprotected nucleoside [1]. In contrast, unsubstituted adenosine lacks a halogen handle at the C8 position and cannot undergo this transformation directly [1]. The methodology is also applicable to other 8-halogenated nucleosides including 8-bromo-2'-deoxyguanosine and 8-bromo-2'-deoxyadenosine [1].

Nucleoside Chemistry Click Chemistry Oligonucleotide Synthesis Palladium Catalysis

Syn Conformation Confers Adenosine Deaminase Resistance Unlike Anti-Conformation Adenosine

The C8 bromine substituent imposes a syn glycosidic conformation on 8-bromoadenosine, which renders it completely resistant to adenosine deaminase (ADA)-catalyzed deamination [1][2]. In contrast, natural adenosine exists in the anti conformation and is rapidly deaminated by ADA with a Vmax of 100% (relative) [2]. A locked-anti analog (8,2'-anhydro-8-mercapto-9-β-D-arabinofuranosyladenine) is recognized as a substrate with Km = 2.0 × 10-4 M and Vmax = 7% of adenosine [2], whereas 8-bromoadenosine shows no detectable substrate activity [1][2].

Enzyme Substrate Specificity Conformational Analysis Nucleoside Metabolism ADA Resistance

Phosphorylated Form (8-Br-AMP) Competitively Inhibits Human ADPGK with Structural Selectivity Absent in AMP

The 8-bromo-substituted adenosine nucleotide (8-Br-AMP) acts as a competitive inhibitor of human ADP-dependent glucokinase (ADPGK), whereas unsubstituted AMP shows no detectable inhibition [1]. The crystal structure of archaeal ADPGK in complex with 8-Br-AMP was solved at 1.81 Å resolution, revealing that bromine substitution induces marked structural changes within the protein's active site by engaging crucial catalytic residues [1]. The inhibition requires phosphorylation of the adenosine moiety; 8-Br-adenosine (unphosphorylated) does not inhibit ADPGK [1].

Glycolysis Cancer Metabolism ADPGK Inhibition T Cell Activation

8-Br-ATP Exhibits P2X Receptor Agonism with Reduced Potency (0.19× ATP) and Myeloma Cytotoxicity

The triphosphate derivative 8-Br-ATP (8-bromoadenosine 5'-triphosphate) acts as a purinergic P2X receptor agonist and induces contraction of isolated guinea pig bladder strips with a potency that is 0.19-fold that of ATP [1]. This reduced potency relative to the natural agonist ATP enables nuanced pharmacological dissection of P2X-mediated responses. Additionally, 8-Br-ATP exhibits cytotoxicity against multiple myeloma cells with an IC50 of 23.1 μM following 5-day treatment (10-50 μM range) .

Purinergic Signaling P2X Receptor Multiple Myeloma ATP Analog

Incorporation into DNA Yields Highest Total Lesion Enhancement in Radiation-Induced Damage Studies

In a systematic evaluation using DNA origami nanoframes with two parallel DNA sequences, incorporation of 8-bromoadenosine resulted in the highest enhancement in total number of radiation-induced DNA lesions compared to other nucleoside modifications [1]. However, the highest enhancement in double-strand breaks (DSB) specifically was observed for 2'-deoxy-2'-fluorocytidine, indicating that 8-bromoadenosine and 2'-deoxy-2'-fluorocytidine operate via distinct radiosensitization mechanisms [1]. Enhanced AT or GC content alone did not increase the number of DNA strand breaks [1].

Radiosensitization DNA Damage Radiotherapy Halogenated Nucleosides

Primary Research and Procurement Application Scenarios for 8-Bromoadenosine


Synthesis of 8-Alkynyl-Modified Nucleosides for Click Chemistry and Oligonucleotide Labeling

8-Bromoadenosine serves as an unprotected precursor for direct aqueous-phase Sonogashira alkynylation, enabling efficient synthesis of alkyne-modified nucleosides without protecting group manipulations [1]. This reactivity is not available with unsubstituted adenosine. The resulting 8-alkynyl nucleosides are valuable building blocks for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications, including oligonucleotide labeling, bioconjugation, and fluorescent probe development. Procurement of 8-bromoadenosine is indicated for laboratories engaged in nucleoside analog synthesis or click chemistry-based nucleic acid modification workflows.

Mechanistic Studies of Adenosine Deaminase Substrate Specificity and Conformational Requirements

The syn conformational constraint of 8-bromoadenosine renders it completely resistant to adenosine deaminase (ADA)-catalyzed deamination, whereas natural adenosine is rapidly metabolized [1]. This property makes 8-bromoadenosine an essential control compound for dissecting the conformational determinants of ADA substrate recognition. In comparative enzyme kinetics experiments, 8-bromoadenosine provides the negative control (non-substrate) against which anti-conformation substrates (adenosine, locked-anti analogs) are benchmarked .

P2X Receptor Pharmacology and Purinergic Signaling Pathway Dissection

The triphosphate derivative 8-Br-ATP, prepared from 8-bromoadenosine, exhibits P2X receptor agonism with quantifiably reduced potency (0.19-fold that of ATP) in isolated guinea pig bladder strip contraction assays [1]. This calibrated reduced activity enables researchers to differentiate P2X receptor subtype contributions and to conduct concentration-response studies where full ATP agonism would produce saturating or confounding signals. The compound also demonstrates cytotoxicity against multiple myeloma cells (IC50 = 23.1 μM), supporting applications in cancer pharmacology screening .

DNA Radiosensitization Research and Halogenated Nucleoside Damage Mechanism Studies

Incorporation of 8-bromoadenosine into DNA produces the highest enhancement in total radiation-induced DNA lesions among tested nucleoside modifications, as quantified using DNA origami nanoframe platforms with RT-PCR and AFM readouts [1]. This distinct damage profile—characterized by broad lesion spectrum rather than selective DSB enhancement—positions 8-bromoadenosine as a complementary tool to fluorinated analogs like 2'-deoxy-2'-fluorocytidine, which preferentially increases DSBs [1]. Researchers investigating radiosensitization mechanisms, bystander effects, or the development of halogenated nucleoside therapeutics should consider 8-bromoadenosine for studies requiring maximal total lesion induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromoadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.